N-Butyl-N-phenylpropane-1,3-diamine
Overview
Description
N-Butyl-N-phenylpropane-1,3-diamine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of both butyl and phenyl groups attached to the propane-1,3-diamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-phenylpropane-1,3-diamine typically involves the reaction of butylamine with phenylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-phenylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Butyl-N-phenylpropane-1,3-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-N-phenylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine: Similar in structure but with different alkyl groups.
N-Phenyl-N′-(1,3-dimethylbutyl)-1,4-phenylenediamine: Another structurally related compound with distinct properties.
Uniqueness
N-Butyl-N-phenylpropane-1,3-diamine is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial chemistry .
Properties
IUPAC Name |
N'-butyl-N'-phenylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHXUOVLUFJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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